6-Cyclopropyl-5-methoxypyridazine-3-carboxylic acid

Description

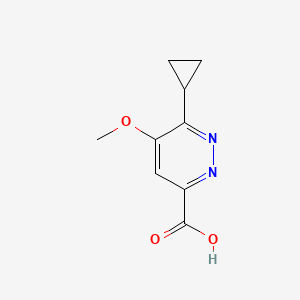

6-Cyclopropyl-5-methoxypyridazine-3-carboxylic acid is a pyridazine derivative featuring a six-membered aromatic ring with two adjacent nitrogen atoms (positions 1 and 2). The molecule is substituted with a methoxy group at position 5, a cyclopropyl group at position 6, and a carboxylic acid moiety at position 3. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) or agrochemical design.

Properties

IUPAC Name |

6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-14-7-4-6(9(12)13)10-11-8(7)5-2-3-5/h4-5H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNBZTKVAHBTMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NN=C1C2CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-5-methoxypyridazine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazine ring, introduction of the cyclopropyl group, and methoxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-5-methoxypyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the methoxy group to a hydroxyl group.

Reduction: Reduction of the carboxylic acid group to an alcohol.

Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

Scientific Research Applications

6-Cyclopropyl-5-methoxypyridazine-3-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-5-methoxypyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research to fully elucidate its mode of action.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents of the target compound with related molecules:

Physicochemical Properties

- Lipophilicity (logP):

The cyclopropyl group in the target compound increases lipophilicity compared to methyl or methoxy analogs (e.g., 5-Methylnicotinic acid, logP ~1.2). The pyridazine ring’s electron-deficient nature may reduce solubility in polar solvents relative to pyridine derivatives . - Acidity (pKa):

The carboxylic acid group (pKa ~2.5–3.0) is common across analogs. However, electron-withdrawing groups (e.g., Cl in pyrimidine analog) may lower the pKa of adjacent substituents . - Synthetic Accessibility: Pyridazine derivatives often require specialized cyclization steps, whereas pyridine analogs (e.g., ) utilize hydrazine or BOC protection strategies. The cyclopropyl group in the target compound may necessitate cyclopropanation reagents or ring-opening reactions .

Biological Activity

6-Cyclopropyl-5-methoxypyridazine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a cyclopropyl group and a methoxy group, which contributes to its unique chemical properties. Its molecular formula is CHNO, and it has a molecular weight of approximately 194.20 g/mol.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it possesses inhibitory effects against various Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results suggest that the compound could be developed as an antimicrobial agent, potentially addressing antibiotic resistance issues .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of human cancer cell lines, including HeLa (cervical cancer) and HCT116 (colorectal cancer). The mechanism appears to involve the inhibition of specific kinases associated with cell growth and survival pathways.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 1.46 |

| HCT116 | 0.87 |

These findings indicate that this compound may serve as a lead compound for further anticancer drug development .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Kinase Inhibition : It acts as an inhibitor of receptor tyrosine kinases involved in angiogenesis, which is crucial for tumor growth.

- Cell Cycle Modulation : By interfering with cell cycle regulation, it can induce apoptosis in cancer cells.

Case Studies

A notable study involving animal models demonstrated the efficacy of this compound in reducing tumor growth rates in xenograft models of colorectal carcinoma. The compound was administered orally, showing promising bioavailability and pharmacokinetic profiles .

Future Directions

Ongoing research is focused on optimizing the structure of this compound to enhance its potency and selectivity against specific biological targets. The potential for developing derivatives with improved pharmacological profiles remains a key area of interest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.